1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a chlorinated ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Chlorinated Ethoxyphenyl Moiety: The starting material, 3-chloro-4-ethoxyphenol, undergoes sulfonation using sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄) to introduce the sulfonyl group.
Coupling with Piperidine: The sulfonylated intermediate is then reacted with piperidine under basic conditions to form the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for sulfonation and carboxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like FeCl₃.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
- 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-pyrrolidinecarboxylic acid
- 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-morpholinecarboxylic acid
Uniqueness
1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5S/c1-2-21-13-4-3-11(9-12(13)15)22(19,20)16-7-5-10(6-8-16)14(17)18/h3-4,9-10H,2,5-8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQBVMIOZMCTNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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